![molecular formula C22H22N4O3S B2696937 3-isobutyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1251679-45-4](/img/structure/B2696937.png)
3-isobutyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones, including the compound , has been a significant challenge. A Pd(II)-catalyzed [4 + 1 + 1] modular synthesis method has been described for the creation of diverse quinazoline-2,4(1H,3H)-diones . This method involves one-pot cascade reactions of cyclocondensation of o-(alkyl)aminobenzoic acids with CO, amidation of the intermediate isatoic anhydrides with amines, and unprecedented carbonylation of the resulting o-aminobenzamides with CO under 1 atm and 60 °C conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclocondensation, amidation, and carbonylation . The chemoselective and versatile multicomponent reaction allows for the diversities of the products including N3-substituted and N1, N3-disubstituted products .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel bioactive compounds featuring 1,2,4-oxadiazole rings demonstrate a keen interest in developing potential therapeutic agents. For example, Maftei et al. (2013) synthesized natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, starting from aniline derivatives, to test for antitumor activity against various cell lines. These compounds showcased significant bioactivity, indicating their potential in cancer research (Maftei et al., 2013).
Potential Bioactivity
Research on compounds with structural similarities to "3-isobutyl-1((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" highlights their potential for diverse biological applications. For instance, compounds synthesized by Gupta et al. (2008) showed significant antibacterial and antifungal activities, hinting at their use in developing new antimicrobial agents (Gupta et al., 2008).
Herbicidal Applications
Wang et al. (2014) explored triketone-containing quinazoline-2,4-dione derivatives as novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase, an enzyme target for herbicides. This study revealed compounds with significant herbicidal activity, suggesting the utility of such derivatives in agricultural chemistry (Wang et al., 2014).
Advanced Synthesis Techniques
The development of metal-free synthesis methods for carbonyl-containing N-heterocycles, as demonstrated by Govindan et al. (2022), showcases the innovation in synthesizing complex molecules. These techniques offer broad substrate compatibility, excellent yields, and mild conditions, indicating their relevance in pharmaceutical manufacturing (Govindan et al., 2022).
properties
IUPAC Name |
3-(2-methylpropyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14(2)12-26-21(27)17-6-4-5-7-18(17)25(22(26)28)13-19-23-20(24-29-19)15-8-10-16(30-3)11-9-15/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUAKLQFBXEONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
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